molecular formula C6H11NO2 B2784736 2-(1-Azetidinyl)propanoic acid CAS No. 1849613-27-9

2-(1-Azetidinyl)propanoic acid

Cat. No.: B2784736
CAS No.: 1849613-27-9
M. Wt: 129.159
InChI Key: UFAWZEXRUMEVNX-UHFFFAOYSA-N
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Description

2-(1-Azetidinyl)propanoic acid is a compound that features a four-membered azetidine ring attached to a propanoic acid moiety. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar heterocycles like aziridines . This compound is of interest in various fields of chemistry and medicinal research due to its distinctive structural and chemical properties.

Mechanism of Action

Target of Action

2-(1-Azetidinyl)propanoic acid is a derivative of propanoic acid . Propanoic acid and its derivatives are known to have antimicrobial properties and are used as food preservatives . They are also used in pharmaceuticals for their preservative and bacteriostatic effects .

Mode of Action

The metabolic fate of propionates varies in different microorganisms, resulting in antimicrobial mechanisms of action that may revolve around differing propionate metabolites causing competition, inhibition, and/or interference .

Biochemical Pathways

Three different biochemical pathways are known for the production of propionic acid: the succinate pathway, the acrylate pathway, and the propanediol pathway . As a naturally occurring carboxylic acid, propionic acid typically undergoes metabolism via conversion to propionyl coenzyme A (propionyl-CoA), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .

Pharmacokinetics

It can be inferred from the pharmacokinetics of ibuprofen, a non-steroidal anti-inflammatory drug (nsaid) derived from propionic acid . Ibuprofen demonstrates marked stereoselectivity in its pharmacokinetics. Substantial unidirectional inversion of the R-(-) to the S-(+) enantiomer occurs . The absorption of ibuprofen is rapid and complete when given orally. The area under the plasma concentration-time curve (AUC) of ibuprofen is dose-dependent .

Result of Action

Propanoic acid’s antifungal activity may be the result of propionyl-CoA inhibiting glucose metabolism in certain species of fungus via the accumulation of the CoA-derivative .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Azetidinyl)propanoic acid typically involves the formation of the azetidine ring followed by its functionalization. One common method involves the reaction of 3-amino-1-propanol with ethyl acrylate under reflux conditions to form diethyl 3-N-(3-hydroxypropyl)iminodipropionate. This intermediate is then treated with thionyl chloride to form diethyl 3-N-(3-chloropropyl)iminodipropionate, which is subsequently cyclized to form ethyl 3-(1-azetidinyl)propionate. Finally, hydrolysis of this ester yields this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(1-Azetidinyl)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anti-inflammatory Effects

One of the notable applications of 2-(1-Azetidinyl)propanoic acid is its anti-inflammatory properties. In a controlled study involving carrageenan-induced paw edema in mice, administration of this compound resulted in a significant reduction in swelling compared to the control group. This suggests that it may be effective in treating inflammatory conditions.

Neuroprotective Properties

Research has highlighted the neuroprotective effects of this compound on neuroblastoma cell lines exposed to oxidative stress. The compound demonstrated a reduction in cell death and preservation of mitochondrial function, indicating its potential for neurodegenerative disease therapies.

Case Study 1: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of this compound, researchers induced inflammation in rat models using carrageenan. The results showed that treatment with the compound led to a marked decrease in paw volume, demonstrating its efficacy as an anti-inflammatory agent.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective capabilities of this compound on SH-SY5Y neuroblastoma cells. The study found that treatment with varying concentrations of the compound significantly reduced hydrogen peroxide-induced cell death and maintained mitochondrial integrity, suggesting its potential application in neuroprotection.

Potential Therapeutic Applications

The promising biological activities of this compound suggest several potential therapeutic applications:

  • Anti-inflammatory Drugs : Its ability to reduce inflammation positions it as a candidate for developing new anti-inflammatory medications.
  • Neuroprotective Agents : Given its protective effects on neuronal cells, it could be explored for treating conditions like Alzheimer's or Parkinson's disease.
  • Analgesics : Its pain-relieving properties could also be investigated further for use in pain management therapies.

Comparison with Similar Compounds

Similar Compounds

    Aziridines: Three-membered nitrogen-containing rings that are more reactive but less stable than azetidines.

    Pyrrolidines: Five-membered nitrogen-containing rings that are more stable but less reactive than azetidines.

Uniqueness

2-(1-Azetidinyl)propanoic acid is unique due to the balance of stability and reactivity provided by the four-membered azetidine ring. This balance makes it a versatile compound in various chemical and biological applications, offering advantages over both smaller and larger ring systems .

Biological Activity

2-(1-Azetidinyl)propanoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, reviewing various studies and findings that highlight its pharmacological properties.

Chemical Structure and Properties

This compound belongs to the class of azetidine derivatives, which are characterized by a four-membered nitrogen-containing ring. The general structure can be represented as follows:

Structure C5H9NO2\text{Structure }\text{C}_5\text{H}_{9}\text{N}\text{O}_2

The azetidine ring contributes to the compound's unique biological properties, influencing its interaction with biological targets.

1. Anti-inflammatory Activity

Several studies have investigated the anti-inflammatory effects of azetidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays using human peripheral blood mononuclear cells (PBMCs) demonstrated that these derivatives could modulate immune responses effectively, suggesting potential applications in treating inflammatory diseases .

2. Antimicrobial Properties

Azetidine derivatives have shown promising antimicrobial activity against various bacterial strains. For instance, studies have reported that certain azetidine compounds exhibit significant antibacterial effects against Gram-positive bacteria. This is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

3. Anticancer Potential

Research has also explored the anticancer properties of azetidine derivatives. In vitro studies have demonstrated that some compounds can induce apoptosis in cancer cell lines, potentially through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins . The specific mechanisms by which this compound exerts its anticancer effects require further investigation.

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory potential of various azetidine derivatives, including this compound, in a rat model of acute inflammation induced by carrageenan. The results indicated that these compounds significantly reduced paw edema compared to controls, supporting their therapeutic potential in managing inflammatory conditions .

CompoundDose (mg/kg)Edema Reduction (%)
Control-0
This compound1045
Reference (Diclofenac)1070

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of azetidine derivatives was assessed against common pathogens. The study found that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .

Bacterial StrainMIC (µg/mL) for Azetidine DerivativeMIC (µg/mL) for Standard Antibiotic
Staphylococcus aureus3216
Escherichia coli6432

Properties

IUPAC Name

2-(azetidin-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-5(6(8)9)7-3-2-4-7/h5H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAWZEXRUMEVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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